

4-Hydroxy-2-methylbenzaldehyde molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxy-2-methylbenzaldehyde

Cat. No.: B179408

[Get Quote](#)

An In-depth Technical Guide to 4-Hydroxy-2-methylbenzaldehyde

This technical guide provides a comprehensive overview of **4-Hydroxy-2-methylbenzaldehyde**, a significant organic compound utilized in various scientific and industrial applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological activities.

Core Molecular and Physical Properties

4-Hydroxy-2-methylbenzaldehyde, also known as 2-methyl-4-hydroxybenzaldehyde, is an aromatic aldehyde.^[1] Its chemical structure consists of a benzene ring substituted with a formyl group, a hydroxyl group, and a methyl group at positions 1, 4, and 2, respectively.

Data Presentation: Physicochemical Properties

The quantitative properties of **4-Hydroxy-2-methylbenzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	136.15 g/mol	[1] [2] [3]
Exact Mass	136.052429494 Da	[3]
Molecular Formula	C ₈ H ₈ O ₂	[1] [2] [4]
CAS Number	41438-18-0	[2] [3] [4]
Appearance	White crystalline solid	[5]
Melting Point	45-47 °C	[5]
Boiling Point	121-122 °C	[5]
Solubility	Slightly soluble in water; Soluble in alcohols, ethers, and ketones	[5]
IUPAC Name	4-hydroxy-2-methylbenzaldehyde	[3]
SMILES	CC1=C(C=CC(=C1)O)C=O	[2] [3]
InChIKey	JDWWIEFMFPWBST-UHFFFAOYSA-N	[2] [3] [4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4-Hydroxy-2-methylbenzaldehyde** are crucial for its application in research and development.

Synthesis Protocol: Oxidation of 2-Methyl-p-cresol

One common method for the synthesis of 4-hydroxybenzaldehyde derivatives is the oxidation of the corresponding p-cresol derivative.[\[6\]](#)[\[7\]](#) The following protocol describes a plausible method for the synthesis of **4-Hydroxy-2-methylbenzaldehyde** from 2-methyl-p-cresol (also known as 3,4-xylenol).

Materials:

- 2-methyl-p-cresol (3,4-xylenol)
- Cobalt(II) chloride (catalyst)
- Sodium hydroxide (base)
- Methanol (solvent)
- Oxygen or air (oxidant)
- Hydrochloric acid (for neutralization)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (for drying)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a condenser, dissolve 2-methyl-p-cresol and a catalytic amount of cobalt(II) chloride in methanol.
- Addition of Base: Add a solution of sodium hydroxide in methanol to the flask while stirring. The molar ratio of base to the cresol derivative should be in the range of 1:1 to 10:1.^[7]
- Oxidation: Heat the mixture to 60-65°C.^[7] Introduce a steady stream of oxygen or carbon dioxide-free air into the reaction mixture through the gas inlet while stirring vigorously.^[7]
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 5-10 hours).^[7]
- Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with hydrochloric acid until it reaches a pH of approximately 7.

- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers.
- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude **4-Hydroxy-2-methylbenzaldehyde** by column chromatography on silica gel or by recrystallization to yield the final product.[6]

Analytical Protocol: Quality Control by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying and quantifying **4-Hydroxy-2-methylbenzaldehyde**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer.
- Capillary column suitable for aromatic aldehyde analysis (e.g., DB-5ms).

Procedure:

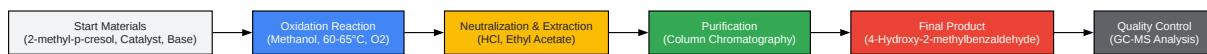
- Sample Preparation: Prepare a dilute solution of the synthesized **4-Hydroxy-2-methylbenzaldehyde** in a suitable solvent such as ethyl acetate or dichloromethane.
- GC Conditions:
 - Injector Temperature: 250°C
 - Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

- Data Analysis: Identify the peak corresponding to **4-Hydroxy-2-methylbenzaldehyde** by its retention time and mass spectrum. The mass spectrum is expected to show a molecular ion peak at m/z 136, with characteristic fragment ions at m/z 135 and 107.[3] Compare the obtained spectrum with a reference spectrum from a database (e.g., NIST).

Biological Activity and Signaling Pathways

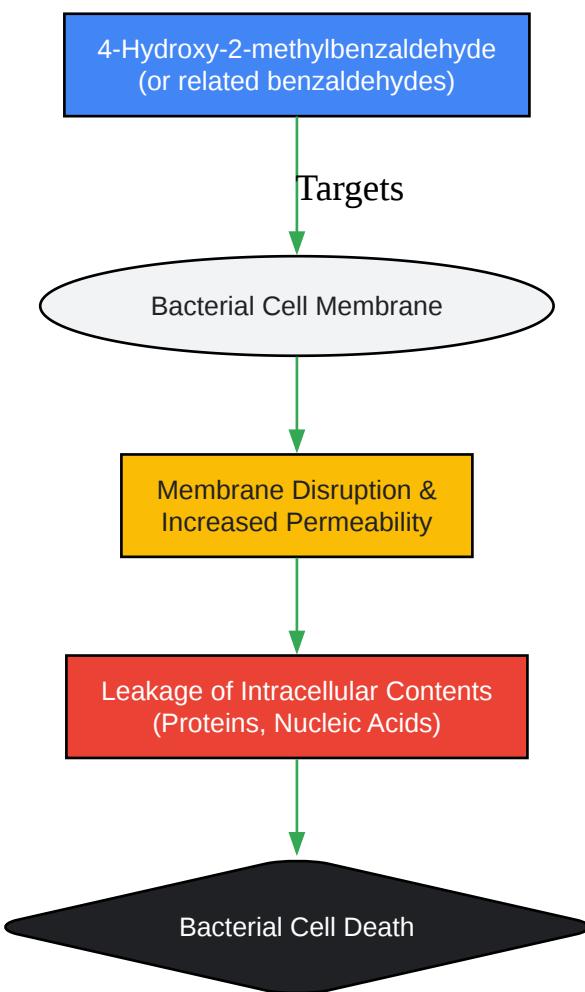
While direct studies on the signaling pathways of **4-Hydroxy-2-methylbenzaldehyde** are limited, research on structurally similar compounds provides insights into its potential biological activities. Benzaldehyde derivatives are known to possess antimicrobial and antioxidant properties.

Proposed Antimicrobial Mechanism of Action


Studies on the related compound, 2-hydroxy-4-methoxybenzaldehyde (HMB), have shown significant antibacterial and antibiofilm activity against *Staphylococcus aureus*, including methicillin-resistant strains (MRSA).[8][9] The proposed mechanism involves the disruption of the bacterial cell membrane.[8][9] This leads to increased permeability, leakage of intracellular contents such as proteins and nucleic acids, and ultimately, cell death.[8] It is plausible that **4-Hydroxy-2-methylbenzaldehyde** exerts its antimicrobial effects through a similar mechanism.

Potential Role in Cell Signaling

Research on 4-hydroxybenzaldehyde has demonstrated its ability to activate the Sonic hedgehog (Shh) signaling pathway in astrocytes.[10] This pathway is crucial for development and tissue morphogenesis.[10] Activation of the Shh pathway can influence the function of the blood-brain barrier and central nervous system immune responses.[10] Given the structural similarity, **4-Hydroxy-2-methylbenzaldehyde** could potentially modulate this or other cellular signaling pathways, a possibility that warrants further investigation in drug discovery and development. Benzaldehyde has also been shown to suppress multiple signaling pathways in cancer cells, including PI3K/AKT/mTOR, STAT3, NF κ B, and ERK pathways.[11]


Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to **4-Hydroxy-2-methylbenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: A logical workflow diagram illustrating the synthesis and purification of **4-Hydroxy-2-methylbenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Proposed antimicrobial mechanism of action for benzaldehyde derivatives against bacteria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. chemeo.com [chemeo.com]
- 3. 4-Hydroxy-2-methylbenzaldehyde | C8H8O2 | CID 458185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-2-methylbenzaldehyde [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against *Staphylococcus aureus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with *Angiostrongylus cantonensis* young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Hydroxy-2-methylbenzaldehyde molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b179408#4-hydroxy-2-methylbenzaldehyde-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com